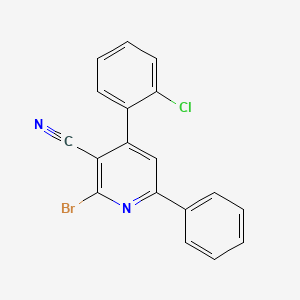
2-Bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Coupling Reactions: The formation of the final compound through coupling reactions involving the brominated and chlorinated intermediates.
The reaction conditions for these steps often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common. This ensures consistent product quality and efficient production rates.
化学反应分析
Types of Reactions
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium acetate and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学研究应用
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
相似化合物的比较
Similar Compounds
- 2-bromo-4-(2-chlorophenyl)-6-methylnicotinonitrile
- 2-bromo-4-(2-chlorophenyl)-6-ethylnicotinonitrile
- 2-bromo-4-(2-chlorophenyl)-6-propylnicotinonitrile
Uniqueness
2-bromo-4-(2-chlorophenyl)-6-phenylnicotinonitrile is unique due to the presence of both bromine and chlorine atoms, as well as the phenyl group, which confer distinct chemical properties. These features make it a versatile compound for various synthetic and research applications.
属性
分子式 |
C18H10BrClN2 |
|---|---|
分子量 |
369.6 g/mol |
IUPAC 名称 |
2-bromo-4-(2-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10BrClN2/c19-18-15(11-21)14(13-8-4-5-9-16(13)20)10-17(22-18)12-6-2-1-3-7-12/h1-10H |
InChI 键 |
BOSNNZZDOIRXAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)

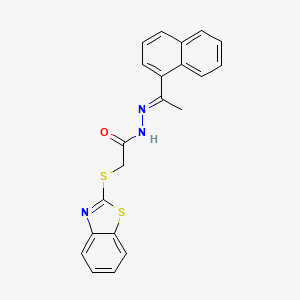
![Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)
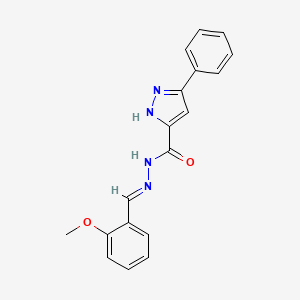
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)

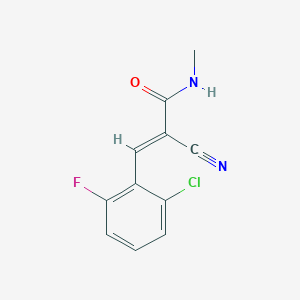
![2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11987395.png)
![[(2-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11987402.png)

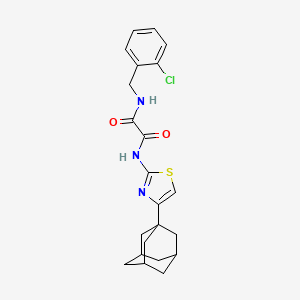
![N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide](/img/structure/B11987417.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11987419.png)
